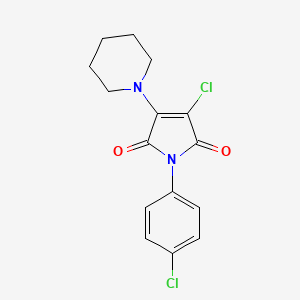![molecular formula C18H19ClN2O2 B5765888 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and survival. In
作用机制
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. By targeting these enzymes, this compound can block the signaling pathways that promote cancer cell proliferation and survival. Specifically, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to inhibit the activity of BTK, which is a key enzyme involved in B-cell signaling and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and block the activation of several signaling pathways involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating autoimmune diseases.
实验室实验的优点和局限性
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research studies. Additionally, this compound has been extensively studied and characterized, which makes it a reliable tool for investigating the role of protein kinases in cancer cell growth and survival. However, there are also limitations to using N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes, which could complicate the interpretation of research results.
未来方向
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide. One area of research is the development of more potent and selective inhibitors of BTK and other protein kinases involved in cancer cell growth and survival. Additionally, this compound may have potential use in combination with other cancer therapies, such as immunotherapy and targeted therapies. Finally, further studies are needed to investigate the potential use of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
合成方法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with morpholine, followed by the reduction of the resulting nitro compound to an amine. The amine is then reacted with 3-methylbenzoyl chloride to produce the final product. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the compound.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and AKT, which are known to play a role in cancer cell growth and survival. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-3-2-4-14(11-13)18(22)20-15-5-6-17(16(19)12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXOXNHIAFVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

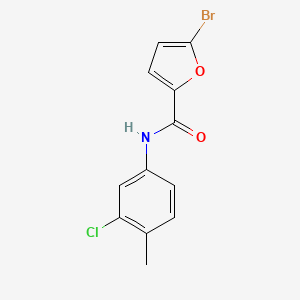
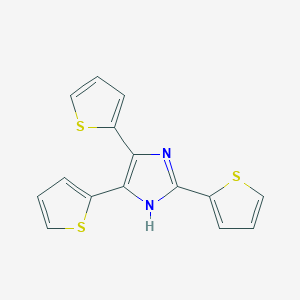
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
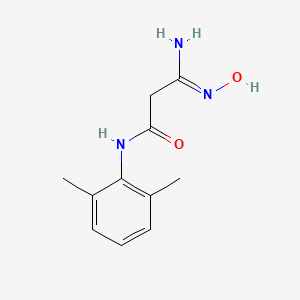
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
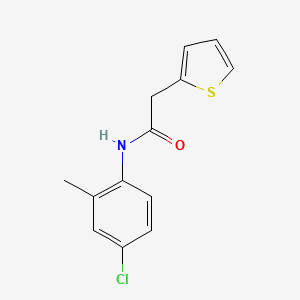

![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
